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molecular formula C8H6Cl3NO3 B8678689 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol CAS No. 54619-63-5

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Cat. No. B8678689
M. Wt: 270.5 g/mol
InChI Key: QTPMEWPNYWDGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603227

Procedure details

Several articles have described the condensation of substituted benzaldehyde derivatives with chloroform in the presence of various bases to produce the corresponding α-(trichloromethyl)benzyl alcohols. In the case of nitrosubstituted benzaldehydes, only Cannizzaro reaction products are obtained when powdered potassium hydroxide is used as the base without solvent. Phase transfer conditions produce a mixture of nitrobenzoic acid, nitrobenzyl alcohol, and trichloromethylnitrobenzyl alcohol. Potassium t-butoxide in liquid ammonia at -75° C. has been reported to effect the desired condensation to form trichloromethyl-3-nitrobenzyl alcohol in 72% yield (Ya. G. Bal'on, V. E. Paranyuk, and M. D. Shul'man, Zh. Obsch. Khim., 44, 2633 (1974)). Under the same conditions potassium hydroxide or calcium oxide in dimethyl sulfoxide gives 5-10% lower yields. The generation of trichloromethide anion in solution from the decomposition of trichloroacetic acid in dimethyl sulfoxide has been used to prepare trichloromethyl-4-nitrobenzyl alcohol in 60% yield (P. J. Atkins et al., J. Chem. Soc., Chem. Comm., 1983, pp. 283-4).
[Compound]
Name
nitrosubstituted benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
trichloromethylnitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1C(O)=O)([O-:5])=[O:4].[N+](C(O)C1C=CC=CC=1)([O-])=O.[Cl:26][C:27]([C:30]([OH:40])([N+]([O-])=O)C1C=CC=CC=1)([Cl:29])[Cl:28].CC(C)([O-])C.[K+].N>>[Cl:26][C:27]([CH:30]([OH:40])[C:13]1[CH:12]=[CH:11][CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=1)([Cl:29])[Cl:28] |f:0.1,5.6|

Inputs

Step One
Name
nitrosubstituted benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
nitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C1=CC=CC=C1)O
Name
trichloromethylnitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(Cl)C(C1=CC=CC=C1)([N+](=O)[O-])O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained when
CUSTOM
Type
CUSTOM
Details
Phase transfer conditions produce
CUSTOM
Type
CUSTOM
Details
at -75° C.
CUSTOM
Type
CUSTOM
Details
condensation

Outcomes

Product
Name
Type
product
Smiles
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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